molecular formula C5H8N2O2 B1619917 1-methyl-1,3-diazinane-2,4-dione CAS No. 696-11-7

1-methyl-1,3-diazinane-2,4-dione

Cat. No.: B1619917
CAS No.: 696-11-7
M. Wt: 128.13 g/mol
InChI Key: LPQUIFIUJKZJRT-UHFFFAOYSA-N
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Description

1-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

The biochemical properties of “Hydrouracil, 1-methyl-” are not fully understood. It is known that uracil, a related compound, plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, such as the enzyme pdp, which catalyzes the phosphorolysis of pyrimidine nucleosides .

Cellular Effects

Uracil, a related compound, is used in combination with other drugs to treat various cancers, including breast, prostate, and liver cancer . This suggests that “Hydrouracil, 1-methyl-” may also have significant effects on cellular processes.

Molecular Mechanism

Related compounds like uracil can form oximes or hydrazones through reaction with hydroxylamine or hydrazine . This suggests that “Hydrouracil, 1-methyl-” may also interact with biomolecules through similar mechanisms.

Metabolic Pathways

Dihydrouracil, a related compound, is involved in several metabolic pathways, including pyrimidine metabolism .

Transport and Distribution

Membrane transporters play a crucial role in the absorption, distribution, metabolism, and elimination (ADME) of drugs .

Subcellular Localization

The localization of a compound within a cell can significantly impact its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1,3-diazinane-2,4-dione can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of urea with methylamine in the presence of a suitable catalyst can lead to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

1-methyl-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1,3-diazinane-2,4-dione is unique due to its specific ring structure and the presence of both nitrogen atoms in the 1,3-positions. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H2,1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQUIFIUJKZJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285495
Record name Hydrouracil, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-11-7
Record name Hydrouracil, 1-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42057
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrouracil, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,3-diazinane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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